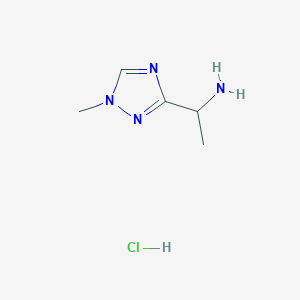

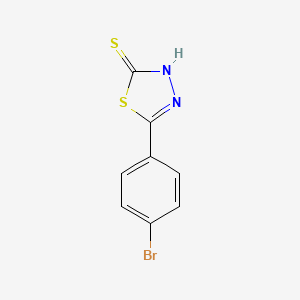

![molecular formula C23H26N6O2S B2512075 1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1217000-58-2](/img/structure/B2512075.png)

1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one class, which is known for its potential biological activities. The structure of the compound suggests that it may have been designed to target certain receptors in the body, possibly as an antagonist. The presence of a 2,5-dimethylphenyl group and a piperazine moiety indicates that the compound could interact with serotonin receptors, as similar structures have been shown to possess 5-HT2 antagonist activity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the core 1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one structure, followed by the introduction of the 2,5-dimethylphenyl piperazine side chain. The final step would probably involve the attachment of the 4-methylthieno group. While the provided papers do not describe the synthesis of this exact compound, they do discuss the synthesis of related structures, which could provide insight into potential synthetic routes .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring several distinct functional groups that could contribute to its biological activity. The 1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one core is a bicyclic system that has been explored for its potential as a 5-HT2 antagonist . The addition of a 2,5-dimethylphenyl group may influence the compound's affinity and selectivity for certain receptors, while the piperazine ring is a common feature in many drugs and can impact the compound's solubility and pharmacokinetic properties.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The triazolopyrimidinone core could potentially undergo reactions typical of heterocyclic compounds, such as nucleophilic substitution or addition. The piperazine ring might be involved in reactions with electrophiles due to the presence of nitrogen atoms. However, without specific studies on this compound, the exact chemical reactions it might undergo are speculative .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would likely be lipophilic, which could affect its ability to cross biological membranes. The piperazine ring could impart some degree of water solubility, which is important for its bioavailability. The compound's melting point, boiling point, and stability would depend on the intermolecular interactions within its crystalline structure, which are not discussed in the provided papers .

Scientific Research Applications

Synthesis and Biological Activity Exploration

Compounds similar to the specified chemical structure, particularly those incorporating elements like pyrimidines, triazoles, and piperazines, have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has shown moderate effects against some bacterial and fungal species, indicating potential antimicrobial applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antiproliferative and Antimicrobial Potential

Several studies have highlighted the antiproliferative and antimicrobial potential of compounds bearing structural resemblance to the chemical . For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and shown good antiproliferative activity against human cancer cell lines, suggesting a possible avenue for cancer research and therapy development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antihypertensive Agents

Compounds incorporating elements like triazolopyrimidines have been prepared and evaluated for their antihypertensive activity, with some showing promising results. This indicates potential applications in the development of new therapeutic agents for managing hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Synthesis Methods and Chemical Interactions

Research into the synthesis and reactions of compounds with similar structures provides valuable insights into chemical interactions and synthetic pathways. This knowledge can be instrumental in the design and development of new compounds with enhanced or targeted properties (Farghaly, 2008).

properties

IUPAC Name |

12-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2S/c1-15-4-5-16(2)18(14-15)27-9-11-28(12-10-27)20(30)7-6-19-24-25-23-26(3)22(31)21-17(29(19)23)8-13-32-21/h4-5,8,13-14H,6-7,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADGEYMEVKVQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

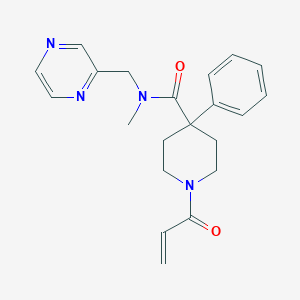

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)

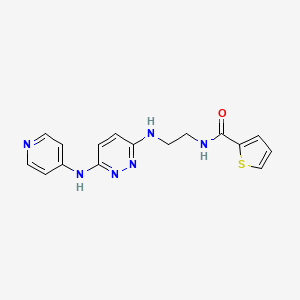

![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)

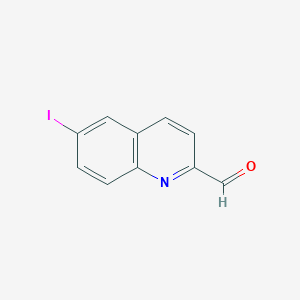

![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2512000.png)

![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)

![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)